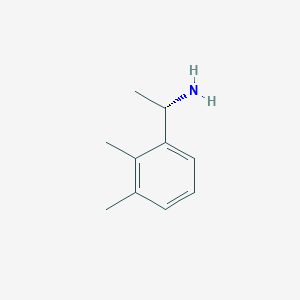

(S)-1-(2,3-dimethylphenyl)ethan-1-amine

Description

Overview of Chiral Amines as Foundational Building Blocks in Advanced Organic Synthesis

Chiral amines are organic compounds containing an amino group attached to a stereogenic center. They are of paramount importance in organic chemistry, serving as versatile building blocks, chiral auxiliaries, and catalysts in a myriad of chemical transformations. wjpmr.comnih.gov Their basic nature allows them to function as catalysts in a variety of reactions, while their ability to form salts with chiral acids provides a classical method for the resolution of racemates. Furthermore, the amine functional group can be readily converted into a wide range of other functionalities, making chiral amines invaluable starting materials for the synthesis of more complex molecules.

Importance of Enantiopure Chiral Amines in Modern Synthetic Chemistry

The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Consequently, the ability to synthesize enantiomerically pure compounds is a critical requirement in medicinal chemistry and drug development. Enantiopure chiral amines are frequently incorporated into the structures of drug candidates or are used as key intermediates in their synthesis. nih.gov Their use as chiral resolving agents, chiral auxiliaries to control the stereochemical outcome of reactions, and as components of chiral ligands for asymmetric metal catalysis underscores their central role in the production of single-enantiomer drugs. wjpmr.comresearchgate.net

Specific Research Interest in Arylethanamines with Proximal Dimethyl Substituents

Arylethanamines, a subclass of chiral amines featuring a phenyl group attached to the chiral center, have been extensively studied. The substitution pattern on the aromatic ring can significantly influence the steric and electronic properties of the amine, thereby affecting its reactivity and selectivity in asymmetric transformations. There is a particular research interest in arylethanamines bearing substituents at the ortho and meta positions of the phenyl ring. Proximal dimethyl substituents, as seen in (S)-1-(2,3-dimethylphenyl)ethan-1-amine, are of interest due to the unique steric environment they create around the chiral center. This steric hindrance can play a crucial role in enhancing the diastereoselectivity of reactions where the amine is used as a chiral auxiliary or as part of a chiral ligand. The ortho-methyl group can restrict the conformational freedom of the molecule, leading to a more defined and predictable stereochemical outcome in asymmetric synthesis.

Contextualizing this compound within Chiral Amine Research Paradigms

This compound fits squarely within the paradigm of developing novel chiral amines with tailored steric and electronic properties for applications in asymmetric synthesis. While extensive research has been conducted on simpler analogs like (S)-1-phenylethanamine, the exploration of more substituted derivatives like the 2,3-dimethyl substituted variant offers the potential for improved performance in specific applications. The synthesis of this compound would likely proceed via the reductive amination of 2,3-dimethylacetophenone, a common and versatile method for the preparation of such amines. wikipedia.org The resulting enantiomerically pure amine could then be employed as a chiral auxiliary, a precursor for chiral ligands in transition metal catalysis, or as a chiral resolving agent. The presence of the two methyl groups in close proximity to the amine functionality is expected to impart distinct stereochemical control in these applications, making it a compound of significant interest for further investigation by the synthetic chemistry community.

Compound Data

Below are data tables for the primary compound discussed in this article and its related precursor.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1212991-78-0 nih.gov |

| Molecular Formula | C₁₀H₁₅N nih.gov |

| Molecular Weight | 149.24 g/mol nih.gov |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | Not reported |

| Chirality | (S)-enantiomer |

Table 2: Properties of 2,3-Dimethylacetophenone (Precursor)

| Property | Value |

| CAS Number | 2142-72-5 |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Appearance | Liquid |

| Boiling Point | 223-224 °C |

Structure

3D Structure

Properties

Molecular Formula |

C10H15N |

|---|---|

Molecular Weight |

149.23 g/mol |

IUPAC Name |

(1S)-1-(2,3-dimethylphenyl)ethanamine |

InChI |

InChI=1S/C10H15N/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m0/s1 |

InChI Key |

BCMVLFXVTXOVBQ-VIFPVBQESA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H](C)N)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiomerically Pure S 1 2,3 Dimethylphenyl Ethan 1 Amine

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis provides the most elegant and atom-economical routes to single-enantiomer products. For (S)-1-(2,3-dimethylphenyl)ethan-1-amine, key strategies involve the stereoselective reduction of a prochiral precursor, typically a ketimine or a ketone.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Iminospecies Precursors

The direct asymmetric hydrogenation of imines (or related iminospecies) is a powerful method for generating chiral amines. researchgate.net This transformation utilizes a chiral catalyst, most commonly based on iridium, rhodium, or ruthenium, to deliver hydrogen across the C=N double bond in a facial-selective manner. researchgate.netacs.org Iridium catalysts, in particular, have demonstrated superior performance for the direct hydrogenation of a wide range of imines. researchgate.net

The substrate for producing the target amine is typically an N-aryl or N-alkyl ketimine derived from 2',3'-dimethylacetophenone. The steric hindrance imposed by the two ortho- and meta-methyl groups on the phenyl ring presents a significant challenge for many catalytic systems. This crowding around the imine's C=N bond can impede the optimal interaction between the substrate and the chiral catalyst, potentially leading to lower reactivity and enantioselectivity compared to less substituted analogues.

Achieving high enantioselectivity often requires careful tuning of the catalyst and reaction conditions to accommodate the sterically demanding 2,3-dimethylphenyl group. Research into the asymmetric hydrogenation of variously substituted ketimines has shown that catalyst performance can be highly substrate-dependent. While many catalysts excel with sterically unhindered substrates, their efficacy can diminish when bulky groups are present near the reaction center, as is the case with (2,3-dimethylphenyl)ketimine derivatives. This limitation drives the continued development of more robust and sterically tolerant chiral ligands.

The success of asymmetric hydrogenation hinges on the design of the chiral ligand coordinated to the metal center. benthamdirect.comacs.org These ligands create a defined chiral environment that dictates the stereochemical outcome of the reaction. For the synthesis of sterically hindered amines like this compound, two classes of ligands have become particularly important: P,N-ligands and P-stereogenic phosphines.

P,N-Ligands: These hybrid ligands, containing both a phosphorus and a nitrogen donor atom, offer modularity in their design. ic.ac.ukresearchgate.net The electronic and steric properties of both donor sites can be independently tuned to create a highly effective catalyst. Ligands such as phosphino-oxazolines (PHOX) have been successfully employed in iridium-catalyzed imine hydrogenations. acs.org The combination of a "hard" nitrogen donor and a "soft" phosphorus donor allows for strong binding to the metal and creates a well-defined catalytic pocket.

P-Stereogenic Phosphines: This class of ligands features a stereogenic center directly on the phosphorus atom. nih.govacs.orgnih.gov These ligands have proven to be exceptionally effective in a wide range of asymmetric transformations, often providing higher levels of enantioselectivity than ligands where the chirality is located on a carbon backbone. acs.orgnih.gov The proximity of the stereocenter to the metal center can lead to more effective transfer of chiral information. Ligands like BenzP* and various phosphanorbornane derivatives have demonstrated high efficacy in the hydrogenation of challenging substrates. acs.orgnih.gov

The table below summarizes representative results for the asymmetric hydrogenation of imines using advanced chiral ligands, illustrating their potential for synthesizing hindered amines.

Table 1: Performance of Chiral Ligands in Asymmetric Imine Hydrogenation

| Catalyst System (Metal/Ligand) | Substrate Type | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|

| Ir/LalithPhos (P-stereogenic) | N-Aryl Imines | >99 | >99 |

| Ni/BenzP* (P-stereogenic) | N-Aryl Imino Esters | High | up to 98 |

| Mn/Chiral P,N,N-Ligand | Dialkyl Ketimines | High | High |

This table presents generalized data from various sources to illustrate ligand effectiveness. acs.orgresearchgate.netnih.gov Specific results for (2,3-dimethylphenyl)ketimine may vary.

Understanding the mechanism of stereocontrol is crucial for rational catalyst design. For iridium-catalyzed imine hydrogenation, recent computational and experimental studies increasingly point towards an "outer-sphere" mechanism, particularly for sterically hindered substrates. figshare.comnih.gov

In an outer-sphere pathway, the imine substrate does not directly coordinate to the iridium center during the key hydride transfer step. researchgate.netfigshare.com Instead, the reaction may proceed through a proton-first pathway where the imine is first converted to a more reactive iminium ion. nih.gov The chiral iridium-hydride complex then delivers a hydride to one of the prochiral faces of the iminium ion. The enantioselectivity is governed by weak, non-bonding interactions (e.g., steric repulsion, CH-π interactions) between the substrate and the chiral ligand framework of the catalyst. researchgate.netnih.gov This model explains how high levels of stereocontrol can be achieved even without direct substrate binding, and it is particularly plausible for bulky substrates like (2,3-dimethylphenyl)ketimine, where direct coordination would be sterically unfavorable. nih.gov

Asymmetric Reductive Amination Strategies

An alternative and highly valuable approach is asymmetric reductive amination (ARA). This method combines the formation of the imine and its reduction into a single, one-pot procedure, enhancing operational simplicity. masterorganicchemistry.comorganic-chemistry.org

Direct reductive amination starts with the corresponding prochiral ketone, 2',3'-dimethylacetophenone. cymitquimica.comnih.gov The ketone is reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium formate), in the presence of a chiral transition metal catalyst and a reducing agent. organic-chemistry.orgsioc-journal.cn

This one-pot process involves the in-situ formation of the ketimine (or a related iminium species), which is then immediately and stereoselectively hydrogenated by the chiral catalyst. nih.govresearchgate.net Iridium and ruthenium complexes are often employed for this transformation. sioc-journal.cnrsc.org A significant advantage of this method is that it bypasses the need to isolate the often unstable ketimine intermediate. For a substrate like 2',3'-dimethylacetophenone, where imine formation can be challenging due to sterics, the direct approach under equilibrium conditions can be particularly effective. nih.gov Recent advances have seen Cp*Ir complexes with chiral amide ligands successfully catalyze the direct reductive amination of ketones to primary amines using ammonium formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org

Chemoenzymatic Cascade Processes Involving Reductive Amination

Chemoenzymatic cascade processes represent a sophisticated approach to synthesis, integrating the high selectivity of biocatalysts with the broad reaction scope of chemical catalysts in a single pot. For the synthesis of α-chiral amines, a cascade involving reductive amination can be designed to be highly efficient and atom-economical. In a typical setup, an enzyme is used for the stereoselective step, while a chemical process facilitates other transformations or reagent recycling.

One-pot synthesis strategies often involve the in-situ formation of an imine from the precursor ketone, 1-(2,3-dimethylphenyl)ethanone (B195851), and an amine source, followed by a reduction step. mdpi.com A chemoenzymatic cascade could employ a biocatalyst, such as an imine reductase (IRED) or a reductive aminase (RedAm), for the asymmetric reduction of the imine. The necessary reducing cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), can be regenerated using a chemical catalyst or, more commonly, a second enzyme in a substrate-coupled approach. This integration minimizes intermediate purification steps, reduces waste, and can overcome thermodynamic limitations, making it an attractive strategy for industrial-scale production.

Other Metal-Catalyzed Enantioselective Transformations for α-Chiral Amine Formation

Beyond chemoenzymatic methods, purely chemical, metal-catalyzed transformations provide powerful and well-established routes to enantiopure amines. The primary strategy is the asymmetric reduction of a prochiral precursor, either the ketone (1-(2,3-dimethylphenyl)ethanone) or a corresponding imine derivative. These reactions rely on chiral transition metal complexes, where the metal center (commonly ruthenium, rhodium, iridium, or gold) is coordinated to a chiral ligand. This chiral environment dictates the facial selectivity of hydride delivery to the C=O or C=N double bond, resulting in the preferential formation of one enantiomer.

For instance, asymmetric transfer hydrogenation (ATH) is a widely used method. In this process, a hydrogen donor, such as isopropanol (B130326) or formic acid, provides the hydride equivalents, which are transferred to the substrate via a chiral metal complex. Similarly, direct asymmetric hydrogenation uses molecular hydrogen (H₂) under pressure. The success of these transformations is highly dependent on the design of the chiral ligand and the optimization of reaction conditions to achieve high conversion and enantioselectivity for substrates like substituted acetophenones. Gold-catalyzed intramolecular hydroarylation of alkynes using chiral ligands has also been explored for synthesizing complex chiral molecules, demonstrating the potential of metal catalysis in creating stereogenic centers with high precision. nih.gov

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering reactions with exceptional levels of stereoselectivity under mild, environmentally benign conditions. researchgate.net The synthesis of this compound is particularly well-suited to biocatalytic methods, which can precisely control the formation of the chiral center.

Enzymatic Enantioselective Reduction of 1-(2,3-Dimethylphenyl)ethanone

The most direct biocatalytic route to this compound is the asymmetric amination of the corresponding prochiral ketone, 1-(2,3-dimethylphenyl)ethanone. This transformation can be accomplished by a variety of enzyme classes that are capable of creating a new stereocenter with high fidelity.

Several classes of enzymes have been developed for the asymmetric synthesis of chiral amines. tandfonline.com

Amine Transaminases (ATAs): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (such as L-alanine or isopropylamine) to a ketone acceptor. frontiersin.org While wild-type ATAs often have a narrow substrate scope, protein engineering has successfully broadened their applicability to include bulky prochiral ketones, like substituted acetophenones, to produce chiral amines with excellent enantiomeric excess. tandfonline.com

Imine Reductases (IREDs): These NAD(P)H-dependent enzymes catalyze the asymmetric reduction of imines. The process can be run in two steps, with prior formation of the imine, or as a one-pot reaction where the imine is formed in situ from the ketone and an amine source (e.g., ammonia).

Amine Dehydrogenases (AmDHs): This class of enzymes performs the direct reductive amination of a ketone using ammonia and a hydride donor (NAD(P)H) to form the chiral amine. Like ATAs, their substrate scope has been expanded through protein engineering.

Monoamine Oxidases (MAOs): While primarily catalyzing the reverse reaction (deamination), MAOs can be used in kinetic resolution processes. In this approach, an engineered MAO selectively oxidizes the undesired (R)-enantiomer from a racemic mixture of 1-(2,3-dimethylphenyl)ethan-1-amine (B2989414), leaving the desired (S)-enantiomer in high enantiopurity.

The practical application of enzymes in synthesizing non-natural compounds like this compound is often limited by the properties of naturally occurring enzymes, such as low activity on bulky substrates, poor stability, or incorrect stereoselectivity. frontiersin.org Protein engineering is a crucial tool to overcome these limitations. researchgate.net

Directed Evolution: This strategy mimics natural evolution in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. This iterative process has been exceptionally successful in tailoring enzymes for specific industrial applications, including enhancing the activity of ATAs towards sterically demanding ketones. tandfonline.com

Rational and Computational Redesign: This approach relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. frontiersin.org By identifying key amino acid residues in the active site that control substrate binding and selectivity, targeted mutations can be introduced. For ATAs, this often involves modifying the "small" and "large" binding pockets to better accommodate the two substituents of the ketone. For example, replacing a bulky tryptophan residue with a smaller cysteine can open up the active site to accept larger substrates. researchgate.net

Below is a table illustrating how specific mutations, identified through protein engineering, can impact the activity of an amine transaminase towards various substrates.

| Enzyme Variant | Target Substrate | Mutation(s) | Activity Improvement (Fold) |

| Chromobacterium violaceum ATA | 4'-Substituted Acetophenones | Trp60Cys | ~3-5 |

| Arthrobacter sp. ATA | Sitagliptin Precursor | Multiple rounds of directed evolution | >25,000 |

| d-Amino Acid Aminotransferase | (R)-phenylethylamine | Sextuple variant | Creation of new activity |

This table is illustrative, based on data for similar transformations, as specific data for this compound may not be publicly available. Sources: tandfonline.comnih.gov

Many of the key enzymes used in chiral amine synthesis, including IREDs and AmDHs, depend on expensive nicotinamide cofactors (NADH or NADPH). illinois.edunih.gov Similarly, ATAs require PLP. frontiersin.org For a biocatalytic process to be economically feasible, these cofactors cannot be used in stoichiometric amounts and must be regenerated in situ. rsc.org

An effective strategy for NAD(P)H regeneration is the "coupled-enzyme" system. researchgate.net This involves adding a second enzyme and a cheap sacrificial co-substrate to the reaction mixture. For example, glucose dehydrogenase (GDH) can be used to oxidize D-glucose to D-glucono-1,5-lactone, which simultaneously reduces the oxidized cofactor (NADP+) back to its active form (NADPH). researchgate.net Another common system uses formate dehydrogenase (FDH) and formate, which is oxidized to carbon dioxide.

These regeneration systems maintain a high concentration of the active cofactor, driving the main reaction forward and allowing a small, catalytic amount of the expensive cofactor to be recycled thousands of times. researchgate.net For transamination reactions, which are often reversible, equilibrium can be shifted towards product formation by using a large excess of the amine donor or by removing one of the co-products.

Whole-Cell Biotransformations for this compound Production

Whole-cell biocatalysis offers a green and efficient alternative to traditional chemical synthesis, leveraging the inherent stereoselectivity of enzymes within a microbial host. nih.govnih.gov These methods avoid the need for costly and often toxic heavy metal catalysts and can operate under mild reaction conditions. nih.govmbl.or.kr For the synthesis of this compound, the primary approach involves the asymmetric reduction of the prochiral ketone, 2',3'-dimethylacetophenone. nih.gov

The asymmetric synthesis of chiral amines from their corresponding prochiral ketones is effectively catalyzed by enzymes known as transaminases (TAs) or amine transaminases (ATAs). mbl.or.krnih.gov These pyridoxal 5'-phosphate (PLP)-dependent enzymes transfer an amino group from an amine donor (like L-alanine or isopropylamine) to a ketone acceptor, creating a new chiral center with high enantioselectivity. mbl.or.krnih.gov

While direct studies on the biotransformation of 2',3'-dimethylacetophenone are not extensively documented in the reviewed literature, research on structurally similar substrates provides a strong basis for its feasibility. For instance, (S)-selective transaminases have been successfully used for the asymmetric synthesis of various substituted phenylethylamines. Studies on 1-phenylpropan-2-one derivatives using immobilized whole-cell (R)-transaminases demonstrated that high conversion rates (up to 89%) and excellent enantiomeric excess (>99% ee) could be achieved. nih.gov Similarly, the asymmetric synthesis of (S)-α-methylbenzylamine from acetophenone (B1666503) using a whole-cell system containing an (S)-specific ω-transaminase from Vibrio fluvialis JS17 resulted in a 92.1% reaction yield and an enantiomeric excess above 99%. nih.gov

These examples highlight the potential of using engineered or screened microbial strains, such as E. coli expressing a suitable (S)-selective transaminase, for the production of this compound. nih.govmdpi.com The choice of microbial strain and the specific transaminase enzyme is critical, as enzyme variants often show different substrate specificities and selectivities. researchgate.net For example, rational design of a transaminase from Chromobacterium violaceum led to a variant with increased activity towards (S)-1-phenylethylamine and its substituted analogues.

Table 1: Examples of Whole-Cell Transaminase Systems for Chiral Amine Synthesis (Analogous Substrates)

| Enzyme Source | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference |

| Vibrio fluvialis JS17 | Acetophenone | (S)-α-methylbenzylamine | 92.1% | >99% | nih.gov |

| Arthrobacter sp. (ArR-TA) | 1-(3,4-dimethoxyphenyl)ethan-1-one | (R)-1-(3,4-dimethoxyphenyl)ethan-1-amine | 89% | >99% | nih.gov |

| Aspergillus terreus (AtR-TA) | 1-phenylpropan-2-one | (R)-1-phenylpropan-2-amine | 76% | >99% | nih.gov |

| Paraburkholderia phymatum (BPTA) Mutant | 1-propiophenone | (S)-1-amino-1-phenylpropane | 94.4% | >99.9% | rsc.org |

Recently, Deep Eutectic Solvents (DESs) have emerged as green and effective alternatives to traditional organic solvents. mdpi.com DESs are mixtures of hydrogen bond donors (e.g., glycerol, urea) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that have a lower melting point than their individual components. mdpi.comnih.gov They are biodegradable, non-toxic, and can enhance enzyme activity and stability. mdpi.comnih.gov

Studies on ω-transaminases have shown that the presence of certain DESs as co-solvents can significantly improve catalytic efficiency. For example, a study using a ω-TA variant from Aspergillus terreus found that a ternary-based DES composed of choline chloride, ethylene (B1197577) glycol, and 1,2-propanediol increased the enzyme's catalytic activity by 2.4-fold compared to a conventional buffer. nih.gov Optimization using response surface methodology identified the ideal conditions as pH 7.9, 39°C, and a 9.8% (v/v) DES concentration. mdpi.com The selection of DES components is critical; alcohol-based DESs were generally found to be more effective at enhancing ω-TA activity than amide-based ones. mdpi.comnih.gov

Table 2: Effect of Deep Eutectic Solvent (DES) Co-Solvents on ω-Transaminase Activity (General Findings)

| DES Composition (Choline Chloride based) | Hydrogen Bond Donor(s) | Effect on ω-TA Activity | Reference |

| ChCl:Urea | Amide | Poor activity improvement | mdpi.comnih.gov |

| ChCl:Glycerol | Alcohol | Enhanced activity | mdpi.comnih.gov |

| ChCl:Ethylene Glycol:1,2-Propanediol | Alcohols | 2.4-fold increase in activity | nih.gov |

Chiral Resolution Techniques

Chiral resolution is a widely used method for separating enantiomers from a racemic mixture. Kinetic resolution, where one enantiomer reacts faster than the other in the presence of a chiral catalyst, is a powerful biocatalytic strategy. researchgate.net This approach can yield products with very high enantiomeric purity, although the theoretical maximum yield for a single enantiomer is 50%. mdpi.com

Enzymatic kinetic resolution (EKR) of racemic amines is a well-established and highly effective technique. The process typically involves the enantioselective acylation of the amine using an acyl donor, catalyzed by a hydrolase, most commonly a lipase (B570770). nih.govresearchgate.net One enantiomer is converted into an amide, while the other remains as the unreacted amine. These two compounds can then be separated based on their different chemical properties.

Lipases are robust enzymes that are highly active and stable in organic solvents, making them ideal for the acylation of amines. nih.govacs.org Candida antarctica lipase B (CaLB), often in its immobilized form (Novozym 435), is one of the most effective and widely used biocatalysts for the kinetic resolution of chiral amines. mdpi.comresearchgate.net

The resolution of racemic 1-(2,3-dimethylphenyl)ethan-1-amine would proceed via enantioselective N-acylation. In this reaction, the lipase would preferentially acylate one enantiomer (e.g., the (R)-enantiomer) with an acyl donor, leaving the desired (S)-enantiomer unreacted. The choice of acyl donor is critical and can significantly influence both the reaction rate and the enantioselectivity. researchgate.net Common acyl donors include simple esters like ethyl acetate (B1210297) or activated esters like vinyl acetate. researchgate.net

The efficiency of a lipase-catalyzed kinetic resolution is highly dependent on the specific lipase used and the reaction conditions. mbl.or.kr While CaLB is a frequent choice, other lipases from sources like Pseudomonas cepacia or Pseudomonas fluorescens have also shown high selectivity for resolving chiral amines and related alcohols. nih.govmdpi.com Therefore, screening a variety of commercially available lipases is a crucial first step in process optimization.

Beyond enzyme selection, the solvent plays a critical role in modulating lipase activity and enantioselectivity. acs.org Solvents like toluene, diisopropyl ether, and 2-methyl-THF are commonly employed. nih.govnih.gov The nature of the acyl donor is another key variable. For example, in the resolution of various amines, alkoxyacetates have been shown to be effective acylating agents. mdpi.com Temperature also affects the balance between reaction rate and selectivity, with lower temperatures sometimes leading to higher enantiomeric excess. researchgate.net

A systematic approach to optimization would involve screening different lipases, acyl donors, solvents, and temperatures to find the combination that provides the highest enantiomeric excess (ee) of the unreacted (S)-amine at approximately 50% conversion.

Table 3: Key Parameters for Optimization of Lipase-Catalyzed Kinetic Resolution of Chiral Amines

| Parameter | Options/Variables | Impact | General Reference |

| Enzyme | Candida antarctica lipase B (CaLB), Pseudomonas cepacia lipase (PSL), etc. | Determines enantioselectivity and reaction rate | mdpi.commdpi.com |

| Acyl Donor | Ethyl acetate, Isopropenyl acetate, Ethyl methoxyacetate | Influences reaction equilibrium, rate, and selectivity | nih.govresearchgate.net |

| Solvent | Toluene, Hexane (B92381), Diisopropyl ether (DIPE), 2-Me-THF | Affects enzyme conformation, activity, and substrate solubility | acs.orgchemrxiv.org |

| Temperature | 25°C - 70°C | Balances reaction rate against enzyme stability and selectivity | researchgate.net |

Diastereomeric Salt Formation for Chiral Resolution

One of the most established and industrially viable methods for separating a racemic mixture of amines into its constituent enantiomers is through chiral resolution by diastereomeric salt formation. wikipedia.org This process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. researchgate.net These salts, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org

The success of a diastereomeric resolution hinges on the selection of an appropriate chiral resolving agent. The agent must form a stable, crystalline salt with one of the amine enantiomers that has significantly lower solubility in a given solvent system compared to the other diastereomeric salt. nih.gov For the resolution of racemic 1-arylethylamines, a class to which 1-(2,3-dimethylphenyl)ethan-1-amine belongs, several chiral acids have proven effective. nih.govlibretexts.org

Commonly used resolving agents for chiral amines include naturally derived and synthetic chiral acids. libretexts.org The choice depends on factors like cost, availability, and the efficiency of the resolution. nih.gov The interaction between the amine and the acid, often involving hydrogen bonding and steric complementarity, dictates the stability and crystal packing of the resulting diastereomeric salts. nih.gov

Table 1: Common Chiral Resolving Agents for Racemic Amines

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Widely used for a variety of chiral amines due to its availability and effectiveness. libretexts.org |

| (-)-Mandelic Acid | Chiral α-Hydroxy Acid | Effective for resolving 1-phenylethylamine (B125046) and its derivatives. libretexts.orgresearchgate.net |

| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | A strong acid used for resolving basic amines. libretexts.org |

| N-Acetyl-L-amino acids | Chiral N-Acyl Amino Acids | Offers tunable steric and electronic properties for specific resolutions. gavinpublishers.com |

This table is based on general principles of chiral resolution for amines analogous to the target compound.

Once the diastereomeric salts are formed, their separation is achieved through fractional crystallization. This technique exploits the differential solubility of the diastereomers in a selected solvent. The less soluble diastereomer crystallizes out of the solution first, while the more soluble one remains in the mother liquor. wikipedia.org

The process typically involves the following steps:

Solvent Screening: The choice of solvent is critical. A suitable solvent or solvent mixture will maximize the solubility difference between the two diastereomeric salts. Protic solvents like ethanol, methanol (B129727), and isopropanol, sometimes mixed with water, are commonly employed. researchgate.netgavinpublishers.com

Crystallization: The racemic amine and the resolving agent are dissolved in the chosen solvent, often with heating to ensure complete dissolution. The solution is then cooled slowly to induce the crystallization of the less soluble diastereomeric salt. The rate of cooling, temperature, and agitation can significantly influence the crystal size and purity. gavinpublishers.comgavinpublishers.com

Isolation and Purification: The precipitated crystals are isolated by filtration. To achieve high enantiomeric purity, one or more recrystallization steps are often necessary. gavinpublishers.com In this step, the crystalline salt is redissolved in a fresh portion of the solvent and recrystallized to remove occluded impurities, including the more soluble diastereomer. libretexts.org

Liberation of the Enantiomer: After the diastereomerically pure salt is obtained, the desired enantiomer of the amine is liberated by treatment with a base (e.g., sodium hydroxide) to neutralize the chiral acid. The free amine can then be extracted with an organic solvent. gavinpublishers.com

The efficiency of the resolution can be evaluated by the yield and the diastereomeric excess (d.e.) of the crystallized salt. nih.gov

Table 2: Influence of Solvent on Diastereomeric Salt Crystallization

| Solvent System | Typical Observation | Reference |

|---|---|---|

| Methanol | Often yields high diastereomeric excess but may require multiple recrystallizations. | researchgate.net |

| Ethanol / Water Mixtures | Allows for fine-tuning of solubility and can improve yield and purity. | researchgate.net |

| Isopropanol (IPA) | Commonly used due to its favorable solubility characteristics for many diastereomeric salts. | gavinpublishers.comgavinpublishers.com |

This table illustrates general strategies based on resolutions of similar compounds.

Precursor Synthesis and Functionalization Relevant to this compound

The primary precursor for the synthesis of 1-(2,3-dimethylphenyl)ethan-1-amine is the corresponding ketone, 1-(2,3-dimethylphenyl)ethanone. This ketone is typically prepared from commercially available aromatic compounds.

The most direct and common method for synthesizing 1-(2,3-dimethylphenyl)ethanone (also known as 2',3'-dimethylacetophenone) is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene). solubilityofthings.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.

The reaction proceeds by treating 1,2-dimethylbenzene with an acetylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a strong Lewis acid catalyst. Aluminum chloride (AlCl₃) is the most frequently used catalyst for this transformation.

Reaction Scheme: C₆H₄(CH₃)₂ + CH₃COCl --(AlCl₃)--> C₆H₃(CH₃)₂(COCH₃) + HCl

The Lewis acid activates the acetylating agent, forming a highly electrophilic acylium ion (CH₃CO⁺), which then attacks the electron-rich aromatic ring of 1,2-dimethylbenzene. The two methyl groups on the ring are activating and direct the incoming acyl group primarily to the position para to one of the methyl groups (position 4), leading to the desired 1-(2,3-dimethylphenyl)ethanone product.

Table 3: Typical Conditions for Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature |

|---|---|---|---|---|

| 1,2-Dimethylbenzene | Acetyl Chloride | Aluminum Chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) | 0 °C to room temperature |

This table represents generalized conditions for the Friedel-Crafts acylation reaction.

Functionalization of the aromatic precursors can be a key step in multi-step syntheses. Bromination is a versatile reaction that can be directed to either the aromatic ring or the alkyl side chains, depending on the reaction conditions. chemguide.co.uk

Ring Bromination: Electrophilic aromatic substitution with bromine can be used to functionalize the 1,2-dimethylbenzene ring. This reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which is often generated in situ from iron filings. chemguide.co.uk The methyl groups direct the incoming bromine atom to the positions ortho and para to them.

Side-Chain (Benzylic) Bromination: Alternatively, the methyl groups of an alkylbenzene precursor can be functionalized via a free-radical mechanism. This is highly relevant for creating reactive handles for further transformations. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light) allows for the selective bromination of a benzylic position. google.com For a precursor like 1,2,3-trimethylbenzene, this could be a route to introduce functionality that is later converted to the desired ethanamine group after additional steps. google.comwikipedia.org

Advanced Analytical Methodologies for Stereochemical Characterization and Enantiomeric Purity Assessment

Chromatographic Techniques for Enantiomer Separation and Quantification

Chromatographic methods are paramount for the separation and quantification of enantiomers. The underlying principle involves the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of non-volatile chiral compounds like (S)-1-(2,3-dimethylphenyl)ethan-1-amine. nih.govsigmaaldrich.com The development of a robust HPLC method involves the screening of various CSPs and mobile phase compositions to achieve optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability for a range of chiral compounds, including primary amines. wiley.com

Method development for a compound like 1-(2,3-dimethylphenyl)ethan-1-amine (B2989414) would typically involve screening columns with different chiral selectors, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dichlorophenylcarbamate). The mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline resolution of the enantiomers. researchgate.net Additives like diethylamine (B46881) or trifluoroacetic acid are often incorporated in small percentages to improve peak shape and resolution for basic analytes.

A hypothetical, yet representative, chiral HPLC method for a closely related compound, 1-phenylethylamine (B125046), is detailed in the table below. This illustrates the typical parameters that would be defined and validated for the analysis of this compound.

Table 1: Illustrative Chiral HPLC Method Parameters for a 1-Phenylethylamine Analog

| Parameter | Value |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| (S)-enantiomer tR | 8.5 min |

| (R)-enantiomer tR | 9.8 min |

| Resolution (Rs) | > 2.0 |

This data is illustrative for a related compound and serves as a starting point for method development for this compound.

Method validation would be performed according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness to ensure the method is suitable for its intended purpose of determining enantiomeric purity.

Chiral Gas Chromatography (GC) for Volatile Derivatives

Chiral Gas Chromatography (GC) is a powerful technique for the enantioseparation of volatile compounds. gcms.cz For primary amines like this compound, which may have limited volatility, derivatization is often employed to increase volatility and improve chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or other acylating agents. wiley.com

The separation is typically achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative such as a substituted β-cyclodextrin. researchgate.net The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving enantiomeric resolution. wiley.com

The table below outlines typical GC conditions for the analysis of a derivatized chiral amine, providing a framework for the analysis of this compound.

Table 2: Representative Chiral GC Method for a Derivatized Chiral Amine

| Parameter | Value |

| Column | Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm film) |

| Analyte Form | N-Trifluoroacetyl derivative |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 280 °C |

| (S)-enantiomer tR | 12.2 min |

| (R)-enantiomer tR | 12.7 min |

| Resolution (Rs) | > 1.8 |

This data is based on methods for analogous chiral amines and illustrates a potential analytical approach.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity Determination

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in many instances, offering advantages of high speed, efficiency, and reduced solvent consumption compared to HPLC. afmps.bewiley.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent such as methanol (B129727) or ethanol. researchgate.net

The principles of enantioseparation in SFC are similar to those in HPLC, relying on chiral stationary phases. Polysaccharide-based CSPs are highly effective in SFC for the separation of a wide array of chiral compounds, including aromatic amines. wiley.com Method development in SFC involves the optimization of the stationary phase, co-solvent type and percentage, back pressure, and temperature to achieve the desired resolution. americanpharmaceuticalreview.com

Below is an example of SFC conditions that could be adapted for the enantiomeric purity assessment of this compound, based on successful separations of similar primary amines.

Table 3: Illustrative Chiral SFC Method Parameters

| Parameter | Value |

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Dimensions | 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | CO2 / Methanol with 0.1% Diethylamine (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Detection | UV at 220 nm |

| (S)-enantiomer tR | 3.1 min |

| (R)-enantiomer tR | 3.9 min |

| Resolution (Rs) | > 2.5 |

These parameters are illustrative and based on methods for analogous chiral amines.

Spectroscopic Methods for Stereochemical Analysis

While chromatographic techniques are excellent for quantifying the ratio of enantiomers, spectroscopic methods are indispensable for the absolute configuration assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliary Reagents or Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In its standard application, NMR cannot distinguish between enantiomers as they are isochronous (resonate at the same frequency). However, by introducing a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral shift reagent, the enantiomers can be rendered diastereotopically related, leading to separate signals in the NMR spectrum. unipi.itnih.gov

Chiral solvating agents form transient diastereomeric complexes with the enantiomers of the analyte through weak intermolecular interactions like hydrogen bonding or π-π stacking. unipi.it This can induce small but measurable differences in the chemical shifts (Δδ) of corresponding protons or carbons. For an amine like this compound, chiral acids or alcohols can be effective CSAs.

Chiral lanthanide shift reagents also form diastereomeric complexes, but the paramagnetic nature of the lanthanide ion (e.g., Europium) induces much larger chemical shift differences, which can simplify the analysis of complex spectra.

A hypothetical example of the use of a chiral solvating agent is presented in the table below.

Table 4: Representative ¹H NMR Data with a Chiral Solvating Agent

| Analyte Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift with (R)-Mandelic Acid (ppm) |

| (S)-enantiomer | (R)-enantiomer | |

| CH-NH₂ | 4.15 (quartet) | 4.18 (quartet) |

| Ar-CH₃ (ortho) | 2.30 (singlet) | 2.31 (singlet) |

| Ar-CH₃ (meta) | 2.25 (singlet) | 2.25 (singlet) |

| CH₃ (ethyl) | 1.45 (doublet) | 1.48 (doublet) |

This data is a hypothetical representation to illustrate the principle of enantiomeric discrimination by a chiral solvating agent.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the non-destructive determination of the absolute configuration of chiral molecules in solution. nih.govbiotools.us VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms. schrodinger.com

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum for one of the enantiomers. nih.govcam.ac.uk The theoretical spectrum is calculated using quantum mechanical methods, typically Density Functional Theory (DFT). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.

For this compound, the experimental VCD spectrum would be recorded, and a computational model of the (S)-enantiomer would be used to predict its VCD spectrum. Key vibrational bands, such as C-H bending and stretching modes, would be compared.

Table 5: Illustrative Key VCD Bands for a Chiral Phenylethylamine Derivative

| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (S)-enantiomer | Vibrational Assignment |

| ~1450 | + | + | CH₃ asymmetric bend |

| ~1380 | - | - | CH₃ symmetric bend |

| ~1320 | + | + | CH bend coupled with NH₂ wag |

| ~1100 | - | - | C-N stretch |

This table provides an illustrative example of how VCD data would be used for absolute configuration assignment. The signs and positions are representative for a related chiral amine.

Optical Rotatory Dispersion (ORD) for Chirality Confirmation and Purity Estimation

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mgcub.ac.in This phenomenon arises from the differential refractive indices of a chiral medium for left and right circularly polarized light. mgcub.ac.in For a chiral molecule such as this compound, an ORD spectrum provides valuable information for confirming its chirality and estimating its enantiomeric purity.

An ORD spectrum is a plot of specific rotation [α] versus wavelength (λ). A key feature of an ORD spectrum is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. A positive Cotton effect is observed when the optical rotation first increases as the wavelength decreases, reaches a peak, and then rapidly decreases. Conversely, a negative Cotton effect shows an initial decrease to a trough followed by a rapid increase. The sign of the Cotton effect can often be correlated with the absolute configuration of the chiral center.

Table 1: Illustrative ORD Data for a Chiral Amine

| Wavelength (nm) | Specific Rotation [α] (degrees) |

|---|---|

| 600 | +15 |

| 589 (D-line) | +18 |

| 550 | +25 |

| 500 | +40 |

| 450 | +65 |

Note: This table presents illustrative data for a hypothetical chiral amine exhibiting a plain positive ORD curve and is not actual data for this compound.

Mass Spectrometry-Based Approaches for Chiral Recognition

Mass spectrometry (MS) has emerged as a powerful tool for chiral analysis due to its high sensitivity, speed, and specificity. nih.gov While enantiomers have identical masses and thus cannot be distinguished by conventional MS, several strategies have been developed to achieve chiral recognition in the gas phase. These methods typically involve the formation of diastereomeric species that can be differentiated by mass spectrometry. nih.govpolyu.edu.hk

One common approach is the use of a chiral selector, which is a chiral molecule that forms non-covalent diastereomeric complexes with the enantiomers of the analyte. polyu.edu.hk For an amine like this compound, suitable chiral selectors could include chiral crown ethers or metal complexes with chiral ligands, such as copper(II) complexes with amino acids. nih.gov These diastereomeric complexes will have different stabilities and, consequently, may exhibit different ion intensities or fragmentation patterns upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). polyu.edu.hk

Ion mobility-mass spectrometry (IM-MS) is another advanced technique that can separate ions based on their size, shape, and charge. nih.gov The diastereomeric complexes formed between the enantiomers of the target amine and a chiral selector can have different collision cross-sections (CCS), allowing for their separation in the ion mobility cell before mass analysis. nih.gov

Although specific mass spectrometric studies for the chiral recognition of this compound are not widely published, the general fragmentation pattern for substituted phenethylamines often involves the cleavage of the Cα-N bond. acs.org In a chiral recognition experiment, the relative abundances of specific fragment ions for the diastereomeric complexes can be used to quantify the enantiomeric excess of the original sample.

Table 2: Hypothetical Mass Spectrometry Data for Chiral Recognition of a Phenylethylamine

| Diastereomeric Complex | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Relative Abundance (%) |

|---|---|---|---|

| [(S)-amine + (R)-selector + H]⁺ | 450.2 | 135.1 | 70 |

Note: This table provides a hypothetical example of how different relative abundances of a fragment ion from diastereomeric complexes can be used for chiral differentiation. The m/z values are illustrative and not specific to this compound.

X-ray Crystallography of Chiral Derivatives for Absolute Stereochemistry Elucidation

X-ray crystallography is considered the definitive method for determining the absolute stereochemistry of a chiral molecule. nih.gov This technique provides a precise three-dimensional map of the electron density in a single crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms.

For many chiral amines, which are often liquids or oils at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. A common strategy to overcome this is to prepare a crystalline derivative of the amine by reacting it with a chiral resolving agent or another suitable achiral molecule that promotes crystallization. The formation of a salt with a chiral acid, such as tartaric acid, is a frequently used method. nih.gov

Once a suitable crystal of a derivative of this compound is obtained, X-ray diffraction analysis can be performed. The resulting crystallographic data not only confirms the connectivity of the atoms but also reveals the absolute configuration of the chiral center. This is often achieved through the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the crystal structure.

While no published crystal structures of derivatives of this compound are currently available, the type of data generated from such an analysis is standardized. The table below illustrates the typical crystallographic data that would be obtained.

Table 3: Representative Crystallographic Data for a Chiral Amine Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₇NO₂ |

| Formula Weight | 231.29 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 14.567 |

| Volume (ų) | 1270.4 |

| Z | 4 |

Note: This table presents representative crystallographic data for a hypothetical chiral amine derivative and does not correspond to an actual derivative of this compound.

Role of S 1 2,3 Dimethylphenyl Ethan 1 Amine in Asymmetric Synthesis and Catalysis

Utilization as a Chiral Building Block for More Complex Enantiomerically Pure Molecules

Chiral amines are crucial starting materials for the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where a single enantiomer often accounts for the desired therapeutic activity. williams.edumdpi.com The "chiral pool" approach, which uses readily available chiral molecules as starting materials, is a common strategy in asymmetric synthesis. mdpi.comtcichemicals.com

Stereoselective Reactions Incorporating the Chiral Amine Moiety

The primary amine functionality of (S)-1-(2,3-dimethylphenyl)ethan-1-amine allows it to participate in a variety of stereoselective reactions. For instance, it can be used as a nucleophile in reactions that form new carbon-nitrogen bonds. The inherent chirality of the amine can direct the stereochemistry of subsequent transformations on the adjoined molecule.

A key application for chiral amines is in the synthesis of more complex chiral amine-containing products through methods like the addition to carbonyl compounds or conjugate addition to α,β-unsaturated systems. nih.gov The steric bulk provided by the 2,3-dimethylphenyl group can influence the facial selectivity of these additions, leading to the preferential formation of one diastereomer.

Synthesis of Chiral Auxiliaries Derived from this compound

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. researchgate.net After the desired chiral center is created, the auxiliary is removed. Chiral amines are common precursors for auxiliaries.

This compound can be converted into various types of chiral auxiliaries. For example, it can react with carboxylic acid derivatives to form chiral amides. These amides can then be used in diastereoselective reactions, such as enolate alkylation or aldol (B89426) reactions. researchgate.net The dimethylphenyl group would act as a sterically demanding controller, directing the approach of electrophiles to a specific face of the enolate. While the Evans' oxazolidinone auxiliaries are a well-known example derived from amino alcohols, similar principles apply to amide-based auxiliaries derived from chiral amines. williams.edu The effectiveness of such an auxiliary would depend on its ability to rigidly control the conformation of the transition state.

Application as a Chiral Ligand Precursor in Homogeneous Catalysis

Homogeneous catalysis using chiral ligand-metal complexes is a powerful tool for asymmetric synthesis, allowing for the generation of large quantities of a chiral product from a small amount of a chiral catalyst. nih.gov Chiral amines are frequently used as scaffolds for the synthesis of chiral ligands. dntb.gov.ua

Design and Synthesis of Chiral Ligands Incorporating the (2,3-Dimethylphenyl)ethan-1-amine Scaffold

The this compound scaffold can be elaborated into various classes of chiral ligands. Common strategies include the formation of imines (Schiff bases), amides, or the conversion of the amine into a more complex structure containing other donor atoms like phosphorus or sulfur.

For example, condensation with a phosphine-containing aldehyde or ketone could yield P,N-ligands. nih.govhelsinki.fi These bidentate ligands coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic reaction. The 2,3-dimethyl substitution pattern on the phenyl ring would impart specific steric properties to the ligand, influencing the geometry and reactivity of the resulting metal complex.

Performance of Ligand-Metal Complexes in Asymmetric Catalytic Transformations

The performance of a chiral ligand is assessed by its effectiveness in a specific catalytic reaction, typically measured by the yield and the enantiomeric excess (ee) of the product. nih.gov Ligands derived from chiral amines have been successfully used in a wide range of transformations, including asymmetric hydrogenation, allylic alkylation, and cyclization reactions. researchgate.netresearchgate.net

For a hypothetical ligand derived from this compound, its performance would be tested in various metal-catalyzed reactions. For instance, a rhodium or iridium complex might be evaluated in the asymmetric hydrogenation of prochiral olefins or ketones. researchgate.net A palladium complex could be used for asymmetric allylic alkylation. researchgate.net The success of the catalyst would be highly dependent on the specific substrate and reaction conditions.

Interactive Data Table: Hypothetical Performance in Asymmetric Ketone Reduction

This table is a hypothetical representation based on typical outcomes for similar ligand classes, as specific data for this compound is not available.

| Entry | Substrate (Ketone) | Metal | Ligand Type | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Acetophenone (B1666503) | Ru(II) | P,N-Ligand | 95 | 85 |

| 2 | 1-Tetralone | Ru(II) | P,N-Ligand | 92 | 90 |

| 3 | 2-Chloroacetophenone | Ir(III) | Diamine-Ligand | 98 | 78 |

| 4 | Propiophenone | Ru(II) | P,N-Ligand | 90 | 82 |

Ligand Structure-Activity Relationships in Enantioselective Catalysis

Understanding the relationship between a ligand's structure and its catalytic activity is crucial for designing more effective catalysts. nih.govebi.ac.uk For ligands based on the this compound scaffold, key structural features to consider would be:

Steric Bulk: The 2,3-dimethylphenyl group provides significant steric hindrance near the chiral center. This bulk can create a well-defined chiral pocket around the metal's active site, enhancing enantioselectivity by favoring one reaction pathway over another.

Electronic Effects: The methyl groups are weakly electron-donating, which can influence the electron density at the metal center. This can affect the catalytic activity and, in some cases, the selectivity of the reaction.

Conformational Rigidity: The ability of the ligand to adopt a rigid conformation when bound to the metal is often key to high enantioselectivity. The substitution pattern on the aromatic ring can restrict rotation and contribute to a more defined and stable catalyst structure.

Systematic modification of the ligand structure, for example by changing the substituents on the phenyl ring or altering the linkage to another donor atom, would be necessary to probe these relationships and optimize catalyst performance for a given transformation. nih.gov

Future Perspectives and Emerging Research Directions for S 1 2,3 Dimethylphenyl Ethan 1 Amine

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing (S)-1-(2,3-dimethylphenyl)ethan-1-amine and related chiral amines is intrinsically linked to the principles of green chemistry. Researchers are moving away from traditional methods that often involve stoichiometric reagents, harsh conditions, and significant waste generation. The focus is now on developing catalytic routes that are both economically and environmentally sustainable.

Emerging trends include:

Asymmetric Hydrogenation: While established, research continues to refine catalysts for the asymmetric hydrogenation of imines or reductive amination of the corresponding ketone, 1-(2,3-dimethylphenyl)ethanone (B195851). nist.gov The goal is to develop non-precious metal catalysts (e.g., based on iron, copper, or manganese) that can replace expensive and rare metals like rhodium and iridium, without compromising on enantioselectivity or efficiency. researchgate.net

Catalytic C-H Amination: A frontier in synthetic chemistry is the direct conversion of C-H bonds into C-N bonds. acs.org Future research may enable the direct amination of an ethyl group on the 2,3-dimethylbenzene ring, bypassing the need for pre-functionalized substrates like ketones. This approach would significantly shorten synthetic routes, improving atom economy. acs.org

Use of Greener Solvents and Reagents: The development of synthetic protocols that operate in water or other environmentally benign solvents is a key objective. Additionally, replacing hazardous reagents with safer alternatives is a continuous effort in process chemistry development. researchgate.net

Exploration of Advanced Biocatalytic Systems

Biocatalysis has emerged as a powerful and highly selective method for producing chiral amines. mdpi.commdpi.com Enzymes offer the ability to perform complex transformations with exquisite stereocontrol under mild reaction conditions. researchgate.netnih.gov For this compound, several classes of enzymes are at the forefront of research.

Key Enzyme Classes and Research Directions:

| Enzyme Class | Catalytic Function & Research Focus |

| Transaminases (TAs) | Catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone precursor. wiley.com Research focuses on protein engineering to enhance substrate scope for bulky ketones, improve stability, and shift the reaction equilibrium to favor product formation. researchgate.netresearchgate.net |

| Amine Dehydrogenases (AmDHs) | Catalyze the reductive amination of ketones using ammonia (B1221849) as the amine source. nih.gov Engineering efforts aim to improve cofactor (NADH/NADPH) regeneration systems and broaden the range of accepted ketone substrates. researchgate.netfrontiersin.orgresearchgate.net |

| Imine Reductases (IREDs) | Reduce pre-formed imines to the corresponding amine. mdpi.com The development of enzyme cascades that combine imine formation and reduction in a single pot is a key area of interest. researchgate.net |

| Monoamine Oxidases (MAOs) | Used in deracemization processes, where they selectively oxidize one enantiomer of a racemic amine, which can then be reduced back to the racemate, allowing for a theoretical 100% yield of the desired enantiomer. mdpi.com |

Future work in this area will involve the use of directed evolution and computational design to create bespoke enzymes tailored for the synthesis of specific targets like this compound. nih.govnih.gov The discovery of new enzymes from diverse environments (metagenomics) also promises to expand the biocatalytic toolbox. mdpi.com

Integration of Continuous Flow Chemistry in Production Processes

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater process control. whiterose.ac.uk The integration of flow technology with the synthesis of chiral amines is a major research trend. acs.orgnih.govrsc.org

Advantages and Future Directions in Flow Chemistry:

Process Intensification: Flow reactors enable the use of higher temperatures and pressures safely, which can dramatically reduce reaction times from hours to minutes. acs.org

Immobilized Catalysts: Both chemical and biological catalysts can be immobilized on solid supports and packed into columns (packed-bed reactors). nih.gov This allows the substrate solution to flow through the catalyst bed, simplifying product purification and enabling the continuous reuse of the expensive catalyst or enzyme. acs.orgnih.gov

Enhanced Safety and Scalability: The small internal volume of flow reactors minimizes the risks associated with handling reactive intermediates or running highly exothermic reactions. Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). whiterose.ac.uk

A 2014 study demonstrated the successful continuous flow synthesis of chiral amines using immobilized E. coli cells containing a transaminase, achieving high conversions (>85%) and excellent enantioselectivity (>99% ee) with residence times as short as 30-60 minutes. acs.orgnih.gov

Expansion of Applications as a Chiral Auxiliary in Complex Molecular Architectures

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. numberanalytics.comnumberanalytics.com While (S)-1-phenylethylamine is a classic example, substituted derivatives like this compound have potential for expanded applications.

The dimethylphenyl group offers distinct steric and electronic properties compared to a simple phenyl group. This can be exploited to achieve different or improved levels of diastereoselectivity in asymmetric reactions, such as:

Asymmetric alkylations

Aldol (B89426) reactions

Diels-Alder reactions

Future research will likely explore the performance of amides derived from this compound as chiral auxiliaries in the synthesis of complex natural products and active pharmaceutical ingredients. nih.gov The ability to fine-tune the steric environment by modifying the aromatic ring of the auxiliary is a key strategy for synthetic chemists. numberanalytics.com The development of new, highly effective chiral auxiliaries remains a crucial goal in asymmetric synthesis. nih.gov

Advanced Computational Tools for Rational Design and Optimization

The development of new synthetic methodologies is increasingly being accelerated by advanced computational tools. nih.gov In the context of this compound, these tools are being applied across the entire research and development pipeline.

Applications of Computational Chemistry:

| Computational Tool | Application Area | Research Goal |

| Molecular Docking & MD Simulations | Biocatalyst Engineering | Predicting how a substrate like 1-(2,3-dimethylphenyl)ethanone will bind within an enzyme's active site. This guides protein engineering efforts to improve activity and selectivity. nih.gov |

| Quantum Mechanics (QM) | Catalyst Design & Mechanism | Elucidating reaction mechanisms for both chemical and enzymatic catalysts to understand the origins of stereoselectivity and design more effective catalysts. |

| Machine Learning & AI | Enzyme Discovery & Process Optimization | Screening vast genomic databases to identify new enzyme candidates. nih.gov AI tools like AlphaFold are revolutionizing protein structure prediction, providing the structural information needed for rational enzyme design. nih.gov |

| Design of Experiments (DoE) | Process Chemistry | Using statistical software to efficiently optimize reaction conditions (e.g., temperature, pressure, catalyst loading) for both batch and flow processes, reducing development time and material waste. whiterose.ac.uk |

The synergy between computational prediction and experimental validation is creating a paradigm shift, moving from serendipitous discovery to rational, targeted design. This will undoubtedly lead to the faster development of superior synthetic routes to this compound and other high-value chiral molecules. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for (S)-1-(2,3-dimethylphenyl)ethan-1-amine?

The synthesis typically involves reductive amination of 2,3-dimethylacetophenone using chiral catalysts or resolving agents to achieve enantiomeric purity. Common reagents include sodium cyanoborohydride in acidic conditions or chiral auxiliaries like (R)- or (S)-α-methylbenzylamine. For example, enantioselective reduction using lithium aluminum hydride modified with a chiral ligand (e.g., BINOL) can yield the desired (S)-enantiomer. Post-synthesis purification via recrystallization or chiral chromatography is critical to isolate the target compound .

Q. How can the enantiomeric purity and structural identity of this compound be confirmed?

Enantiomeric purity is best verified using chiral HPLC with a cellulose-based column (e.g., Chiralpak AD-H) and polarimetry. Structural confirmation requires X-ray crystallography (using SHELX programs ) or advanced NMR techniques (e.g., NOESY for stereochemical analysis). Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups. Comparative analysis with racemic mixtures or known enantiomers (e.g., derivatives in ) is also recommended .

Q. What safety protocols are essential for handling this compound?

Due to limited toxicological data, strict precautions are necessary:

- Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact.

- Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation.

- Dispose of waste via certified hazardous waste services, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

The (S)-enantiomer may exhibit distinct receptor binding compared to the (R)-form due to spatial compatibility with chiral binding pockets. For example, in serotonin or dopamine receptor assays, enantioselective activity can arise from differential hydrogen bonding or steric hindrance. Computational docking studies (e.g., AutoDock Vina) paired with in vitro assays (e.g., radioligand binding) are critical to map stereochemical effects .

Q. What experimental strategies address contradictions in pharmacological data for this compound?

Data discrepancies (e.g., varying IC50 values across studies) often stem from differences in assay conditions (pH, solvent) or enantiomeric impurities. To resolve this:

Q. How does the substitution pattern on the aromatic ring affect physicochemical properties?

The 2,3-dimethyl groups enhance lipophilicity (logP ~2.8), impacting membrane permeability. Compared to mono-methyl analogs, the di-ortho substitution reduces rotational freedom, stabilizing planar conformations critical for receptor interactions. Solubility can be improved via hydrochloride salt formation (e.g., CAS 1391377-24-4 in ). Computational tools like COSMO-RS predict solubility and partition coefficients for derivative design .

Methodological Notes

- Synthesis Optimization : Replace traditional reducing agents (e.g., NaBH4) with asymmetric catalytic hydrogenation for higher enantiomeric excess (≥98%) .

- Data Reproducibility : Archive raw spectral data (NMR, HPLC) in repositories like Zenodo for peer validation.

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, especially given the compound’s structural similarity to regulated substances ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.